molecular formula C20H19N3O B11701797 N'-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11701797
M. Wt: 317.4 g/mol
InChI Key: KKFUTAYYBFKOPW-FYJGNVAPSA-N
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Description

N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. For instance, the reaction between 2-phenylquinoline-4-carbohydrazide and butyraldehyde can be performed in ethanol with a few drops of acetic acid as a catalyst. The reaction mixture is heated under reflux for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis of N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazines.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazone under mild conditions.

Major Products

    Oxidation: The major products are quinoline derivatives with oxidized functional groups.

    Reduction: The major products are hydrazine derivatives.

    Substitution: The major products are substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for developing new pharmaceuticals.

    Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preliminary studies.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. In its anticancer activity, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

N’-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-[(1E)-1-(4-Methylphenyl)butylidene]-2-phenylacetohydrazide
  • N’-[(1E)-1-(4-Methylphenyl)butylidene]-2-phenylquinoline-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(E)-butylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C20H19N3O/c1-2-3-13-21-23-20(24)17-14-19(15-9-5-4-6-10-15)22-18-12-8-7-11-16(17)18/h4-14H,2-3H2,1H3,(H,23,24)/b21-13+

InChI Key

KKFUTAYYBFKOPW-FYJGNVAPSA-N

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CCCC=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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